METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE is a chemical compound with the molecular formula C10H12N2O4 It is a derivative of benzodioxane, a bicyclic organic compound consisting of a benzene ring fused to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 7,8-diamino-1,4-benzodioxane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted benzodioxane derivatives.
Scientific Research Applications
METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with neuronal receptors, providing neuroprotective benefits .
Comparison with Similar Compounds
Similar Compounds
Phenazines: Known for their diverse biological activities, including antimicrobial and antitumor properties.
1,3,5-Triazine Derivatives: Exhibiting antimicrobial and anticancer activities.
Thiazoles: Possessing antibacterial and antifungal properties.
Uniqueness
METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE is unique due to its specific chemical structure, which allows for a wide range of chemical modifications and applications. Its dual amino groups and benzodioxane core provide versatility in chemical reactions and potential therapeutic uses.
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 5,6-diamino-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C10H12N2O4/c1-14-10(13)5-4-6(11)7(12)9-8(5)15-2-3-16-9/h4H,2-3,11-12H2,1H3 |
InChI Key |
RNNKVNDSPXMVGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C2=C1OCCO2)N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.